molecular formula C6H10ClN3O2 B2460349 2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride CAS No. 2247103-57-5

2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride

Cat. No.: B2460349
CAS No.: 2247103-57-5
M. Wt: 191.62
InChI Key: RYNIBRYRWUVYPN-UHFFFAOYSA-N
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Description

2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride is a chemical compound with the molecular formula C6H10ClN3O2. It is known for its unique spiro structure, which consists of a bicyclic system where two rings share a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,7-diazaspiro[34]octane-6,8-dione hydrochloride typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a range of substituted spiro compounds .

Scientific Research Applications

2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride is unique due to its specific spiro structure and the presence of both amino and diaza groups.

Properties

IUPAC Name

2-amino-5,7-diazaspiro[3.4]octane-6,8-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c7-3-1-6(2-3)4(10)8-5(11)9-6;/h3H,1-2,7H2,(H2,8,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNIBRYRWUVYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12C(=O)NC(=O)N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247103-57-5
Record name 2-amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride
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